4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.223. The purity is usually 95%.
The exact mass of the compound 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure Analysis
- The molecule of a similar compound, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, consists of two planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. It forms a pseudo six-membered ring through an intramolecular hydrogen bond, contributing to the planarity of the isoxazole group (Rodier et al., 1993).
Chemical Synthesis
- Isoxazole compounds, including those similar to 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide, have been synthesized using conventional and microwave methods. These compounds have shown excellent inhibitory activity against specific metalloenzymes (Altug et al., 2017).
Crystal Structure
- The crystal structure of a related compound, synthesized by the condensation of aromatic aldehydes with 3-amino-5-methyl isoxazole, revealed intramolecular hydrogen bonds and π–π stacking interactions. Such structural insights are crucial for understanding the chemical behavior of these compounds (Subashini et al., 2009).
Potential Pharmaceutical Applications
- Isoxazole-containing sulfonamides, including those related to 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide, have been synthesized and evaluated for their inhibitory properties against various human isoforms of carbonic anhydrase. This makes them potential targets for drug development in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Enzyme Inhibition Studies
- Compounds similar to 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide have been studied for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme involved in pyrimidine de novo synthesis. Such studies are important in understanding the therapeutic potential of these compounds in diseases like rheumatoid arthritis (Knecht & Löffler, 1998).
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is the genome polyprotein . This protein plays a crucial role in the replication of certain viruses, making it a key target for antiviral drugs.
Biochemical Pathways
The compound’s interaction with the genome polyprotein affects the biochemical pathway of viral replication. By inhibiting the function of the genome polyprotein, the compound disrupts the virus’s ability to reproduce, which can lead to a decrease in viral load .
Pharmacokinetics
It is known that the compound is used for pharmaceutical testing , suggesting that it has suitable pharmacokinetic properties for drug development
Result of Action
The result of this compound’s action is a decrease in viral replication. By inhibiting the function of the genome polyprotein, the compound can reduce the number of new viruses produced, potentially leading to a decrease in the severity of the infection .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide are largely determined by its interactions with various biomolecules. It has been found to exhibit properties of an isoform-selective inhibitor of human carbonic anhydrase II . This suggests that it interacts with enzymes such as carbonic anhydrase II, potentially influencing their activity .
Cellular Effects
It has been suggested that this compound may have antimicrobial properties, potentially influencing the function of bacterial cells .
Molecular Mechanism
It is known to act as an inhibitor of human carbonic anhydrase II . This suggests that it may bind to this enzyme, inhibiting its activity and thereby influencing cellular processes .
Properties
IUPAC Name |
4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(17-15-8)14-12(16)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXAIGQENUIKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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